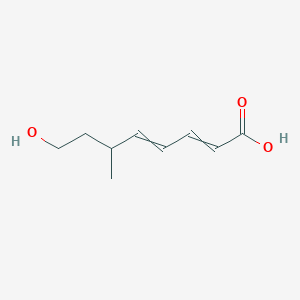
8-Hydroxy-6-methylocta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-6-methylocta-2,4-dienoic acid can be achieved through various synthetic routes. One common method involves the hydroxylation of 6-methylocta-2,4-dienoic acid using appropriate hydroxylating agents under controlled conditions . Industrial production methods may involve the use of biocatalysts or microbial fermentation processes to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
8-Hydroxy-6-methylocta-2,4-dienoic acid undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-6-methylocta-2,4-dienoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-Hydroxy-6-methylocta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-6-methylocta-2,4-dienoic acid can be compared with other similar compounds, such as:
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: This compound has a similar structure but contains a phenyl group and an oxo group, making it distinct in terms of reactivity and applications.
6-Methylocta-2,4-dienoic acid: This compound lacks the hydroxyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
113592-82-8 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
8-hydroxy-6-methylocta-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O3/c1-8(6-7-10)4-2-3-5-9(11)12/h2-5,8,10H,6-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
KFHQGKGXRZPBOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)C=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
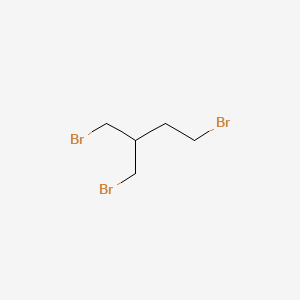
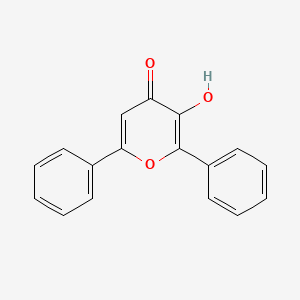
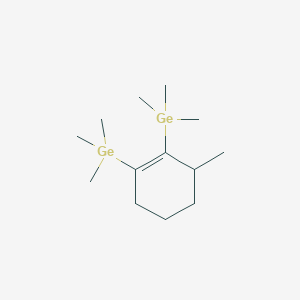
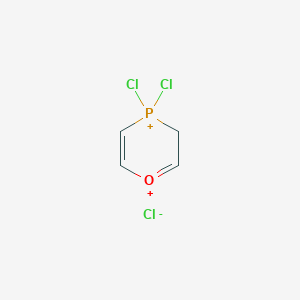

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
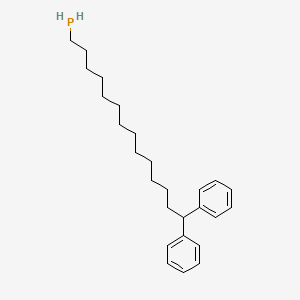
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)

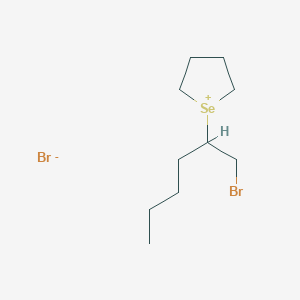
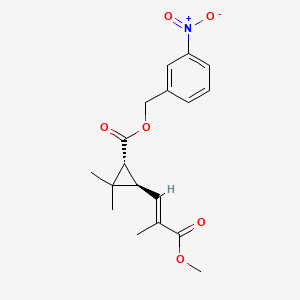
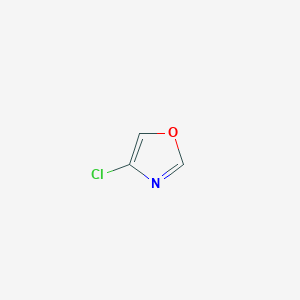
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)
